molecular formula C16H11N3O6S B11693457 (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11693457
M. Wt: 373.3 g/mol
InChI Key: QVQATZLFVRHULO-QPEQYQDCSA-N
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Description

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a benzylidene moiety substituted with a methoxy group and a nitropyridinyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions to form the thiazolidine ring.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the thiazolidine-2,4-dione and an appropriate benzaldehyde derivative.

    Substitution with Methoxy and Nitropyridinyl Ether Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitropyridinyl ether groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its potential antidiabetic activity, the compound may activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

Comparison:

    Unique Structure: (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has a unique structure with a nitropyridinyl ether group, which is not present in rosiglitazone or pioglitazone.

    While rosiglitazone and pioglitazone are primarily used for their antidiabetic effects, this compound may have broader applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H11N3O6S

Molecular Weight

373.3 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11N3O6S/c1-24-12-6-9(7-13-15(20)18-16(21)26-13)2-4-11(12)25-14-5-3-10(8-17-14)19(22)23/h2-8H,1H3,(H,18,20,21)/b13-7-

InChI Key

QVQATZLFVRHULO-QPEQYQDCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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